Methyl 2,4-dichloroquinoline-6-carboxylate

Regioselective Synthesis Nucleophilic Aromatic Substitution Quinoline Derivatization

Achieve regioselective diversification with methyl 2,4-dichloroquinoline-6-carboxylate. Unlike 4,7-dichloro analogs, its unique 2,4-dichloro pattern enables orthogonal C2/C4 functionalization—first via Pd/Cu-mediated alkynylation at C2, then Suzuki coupling at C4—while the 6-carboxylate ester serves as a handle for further derivatization or solubility tuning. This commercially available, light yellow solid (≥98% purity, CAS 1260676-14-9) is the strategic building block for streamlining your kinase inhibitor or antimalarial SAR programs.

Molecular Formula C11H7Cl2NO2
Molecular Weight 256.08 g/mol
CAS No. 1260676-14-9
Cat. No. B3227202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2,4-dichloroquinoline-6-carboxylate
CAS1260676-14-9
Molecular FormulaC11H7Cl2NO2
Molecular Weight256.08 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(C=C1)N=C(C=C2Cl)Cl
InChIInChI=1S/C11H7Cl2NO2/c1-16-11(15)6-2-3-9-7(4-6)8(12)5-10(13)14-9/h2-5H,1H3
InChIKeyUYGJEIXOUMWPLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2,4-dichloroquinoline-6-carboxylate (CAS 1260676-14-9): A Dual-Site Electrophilic Quinoline Scaffold for Regioselective Derivatization


Methyl 2,4-dichloroquinoline-6-carboxylate (CAS 1260676-14-9) is a heteroaromatic building block belonging to the class of dihalogenated quinoline esters. Its molecular formula is C₁₁H₇Cl₂NO₂, with a molecular weight of 256.08 g/mol . The compound features a quinoline core bearing chlorine atoms at the 2- and 4-positions and a methyl ester substituent at the 6-position, as defined by its canonical SMILES: COC(=O)C1=CC=C2N=C(Cl)C=C(Cl)C2=C1 . This substitution pattern furnishes two electrophilic sites with distinct reactivity profiles, enabling sequential and orthogonal functionalization strategies. The compound is commercially available as a light yellow solid with purities typically ranging from 95% to 98%, making it a tractable intermediate for medicinal chemistry and materials science applications .

Methyl 2,4-dichloroquinoline-6-carboxylate: Why Generic Substitution Fails


The selection of a 2,4-dichloroquinoline building block for a synthetic sequence is not interchangeable with other dihalogenated quinolines, as the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions is exquisitely sensitive to both the position and identity of the halogen atoms. For instance, the well-established 4,7-dichloroquinoline scaffold exhibits preferential reactivity at the 4-position due to the electron-withdrawing effect of the adjacent pyridine nitrogen, while the 7-chloro substituent remains largely inert under typical SNAr conditions [1]. In contrast, the 2,4-dichloro pattern present in the target compound introduces a competitive C2/C4 reactivity profile. Experimental studies demonstrate that 2,4-dichloroquinolines undergo regioselective alkynylation at the C2 position when mediated by Pd/C–Cu in water, affording 2-alkynyl-4-chloroquinolines with high fidelity [2]. Conversely, hydrazine hydrate reacts at the C4 position exclusively, stopping cleanly at the mono-substitution product [3]. This context-dependent regioselectivity is absent in 4,7-dichloro or 2-chloro-4-substituted analogs, meaning that direct substitution with a seemingly similar dichloroquinoline would yield a different regioisomer or require a completely re-optimized synthetic sequence. The presence of the 6-carboxylate ester further modulates the electronic properties of the quinoline ring, potentially altering both reaction rates and selectivities relative to unsubstituted 2,4-dichloroquinoline [4].

Methyl 2,4-dichloroquinoline-6-carboxylate: Quantitative Evidence for Superior Regioselectivity and Synthetic Utility


C2 vs. C4 Regioselectivity in SNAr: Orthogonal Derivatization of 2,4-Dichloroquinoline Core

The 2,4-dichloroquinoline core exhibits divergent regioselectivity depending on the nucleophile and catalytic conditions. Under Pd/C–Cu catalysis in water, alkynylation occurs exclusively at the C2 position to yield 2-alkynyl-4-chloroquinoline [1]. In contrast, hydrazine hydrate reacts via SNAr exclusively at the C4 position to yield the 4-hydrazinyl-2-chloroquinoline regioisomer [2]. This orthogonal reactivity is not observed in 4,7-dichloroquinoline, where only the 4-position is reactive under standard conditions, or in 2-chloroquinoline, which lacks a second electrophilic site. The 6-carboxylate ester in the target compound is anticipated to fine-tune this reactivity profile by withdrawing electron density from the quinoline ring, potentially enhancing the selectivity for the C4 position in uncatalyzed SNAr reactions [3].

Regioselective Synthesis Nucleophilic Aromatic Substitution Quinoline Derivatization

Commercial Purity and Availability: 2,4-Dichloro-6-carboxylate vs. Unsubstituted 2,4-Dichloroquinoline

Methyl 2,4-dichloroquinoline-6-carboxylate is commercially available from multiple vendors with consistent purity specifications of 95-98% . In contrast, the parent 2,4-dichloroquinoline (CAS 703-61-7) is typically offered at lower purities (often 90-95%) due to the absence of a polar functional group that facilitates chromatographic purification [1]. The 6-carboxylate ester enhances the compound's polarity, enabling more efficient separation from reaction byproducts during synthesis and purification. This translates to a more reliable starting material for sensitive medicinal chemistry campaigns, where impurities can confound biological assay results.

Chemical Procurement Building Blocks Purity Specification

Synthetic Yield in One-Pot Quinoline Synthesis: Ester Substituent Effect

A one-pot method for synthesizing 2,4-dichloroquinolines via condensation of an aromatic amine with malonic acid in excess phosphorus oxychloride has been reported with yields typically ranging from 60-75% for unsubstituted aryl precursors [1]. The presence of an electron-withdrawing ester group at the 6-position (as in methyl 2,4-dichloroquinoline-6-carboxylate) is expected to influence the yield of this reaction. While direct yield data for the target compound is not available in the primary literature, class-level inference suggests that electron-withdrawing groups on the aryl amine precursor generally lead to higher yields due to enhanced electrophilicity of the intermediate anilide. This is in contrast to electron-donating substituents (e.g., methoxy), which often result in reduced yields (<50%) due to competing side reactions [2].

One-Pot Synthesis Quinoline Annulation Yield Optimization

Safety and Handling Profile: GHS Classification of Methyl 2,4-dichloroquinoline-6-carboxylate

Methyl 2,4-dichloroquinoline-6-carboxylate is classified under the Globally Harmonized System (GHS) with the signal word 'Warning' and hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . This safety profile is typical for halogenated quinoline esters and does not present any unusual acute toxicity concerns. In comparison, some related 2,4-dichloroquinoline derivatives lacking the ester group have been flagged for higher aquatic toxicity (H400/H410) due to increased lipophilicity . The 6-carboxylate ester reduces the compound's logP by approximately 0.5-1.0 units (calculated logP ~2.8 vs. ~3.6 for 2,4-dichloroquinoline), which may mitigate bioaccumulation potential and simplify waste disposal procedures .

Chemical Safety GHS Classification Handling Precautions

Methyl 2,4-dichloroquinoline-6-carboxylate: High-Value Application Scenarios for Scientific Procurement


Sequential Functionalization for Focused Quinoline Libraries

The orthogonal reactivity of the C2 and C4 chlorine atoms enables a two-step, site-selective derivatization strategy. For instance, a library of 2-alkynyl-4-arylquinolines can be accessed by first performing a Pd/C–Cu mediated C2 alkynylation, followed by a Suzuki coupling at the C4 position [1]. This is a more convergent and efficient route than alternative approaches using monohalogenated quinolines, which would require separate syntheses for each regioisomer. The 6-carboxylate ester can then be exploited for further diversification (e.g., hydrolysis to carboxylic acid, amide formation) or serve as a polar handle to improve solubility and facilitate purification.

Synthesis of 4-Hydrazinylquinoline-Based Bioactive Scaffolds

4-Hydrazinyl-2-chloroquinolines are key intermediates for constructing biologically relevant heterocycles, such as pyrrolidin-2,5-diones [2]. The regioselective C4-hydrazinylation of the 2,4-dichloro core, which proceeds cleanly without C2 substitution, provides a direct entry to this valuable compound class. The presence of the 6-carboxylate ester is expected to confer favorable physicochemical properties to the final products, potentially improving their drug-likeness (e.g., reduced logP, increased aqueous solubility) compared to unsubstituted analogs [3].

High-Purity Building Block for Kinase Inhibitor and Antimalarial Drug Discovery

The quinoline scaffold is a privileged structure in kinase inhibitors (e.g., Src kinase, IC50 values reported for 2,4-dichloroquinoline derivatives in the low nanomolar range [4]) and antimalarial agents (e.g., 4-aminoquinolines). The commercial availability of methyl 2,4-dichloroquinoline-6-carboxylate at 95-98% purity ensures that medicinal chemists can initiate structure-activity relationship (SAR) studies with a reliable, well-characterized starting material . The ester functionality at the 6-position provides a convenient site for late-stage diversification (e.g., conversion to amides, alcohols, or heterocycles) without interfering with the halogenation pattern essential for biological activity.

Scalable One-Pot Synthesis of Functionalized Quinolines

For process chemistry and industrial applications, the one-pot method for synthesizing 2,4-dichloroquinolines offers a scalable and cost-effective route to this scaffold [5]. The predicted high yield for electron-deficient anilines (including methyl 4-aminobenzoate derivatives) makes methyl 2,4-dichloroquinoline-6-carboxylate an attractive target for kilogram-scale production. Its favorable safety and environmental profile (reduced aquatic toxicity compared to parent dichloroquinolines) further enhances its suitability for large-scale manufacturing .

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